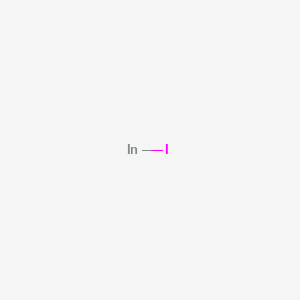

Indium(I)-iodid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indium(I) iodide is a binary inorganic compound composed of indium and iodine, with the chemical formula InI. This compound is known for its promising applications in various fields, including room temperature detectors for X-rays and gamma rays, infrared optical materials, and gas sensors .

Wissenschaftliche Forschungsanwendungen

Indium(I) iodide has a wide range of applications in scientific research:

Room Temperature Detectors: Used in X-ray and gamma-ray detectors due to its high average atomic number and large bandgap.

Infrared Optical Materials: Proposed for use in infrared optical and acousto-optical materials.

Gas Sensors: Utilized as a gas sensor material.

Photovoltaic Materials: Explored as a lead-free perovskite-inspired material for photovoltaic applications.

Organic Reactions: Acts as a reducing agent in various organic reactions.

Wirkmechanismus

Target of Action

Indium(I) iodide, also known as iodoindium or indium monoiodide, is a binary inorganic compound of indium metal and iodine . It is primarily used as a reagent in various organic reactions . The primary targets of Indium(I) iodide are the reactants in these organic reactions, where it acts as a catalyst .

Mode of Action

Indium(I) iodide interacts with its targets by facilitating the breaking and forming of bonds during the reaction process . It can propagate some organic reactions, such as cyclization and cleavage of diselenide or disulfide . It can also be used to prepare indium-containing complexes .

Biochemical Pathways

The specific biochemical pathways affected by Indium(I) iodide depend on the nature of the organic reactions it is involved in. As a catalyst, it accelerates the reaction rate by lowering the activation energy, thereby influencing the reaction pathway .

Pharmacokinetics

It’s important to note that indium(i) iodide is insoluble in water , which could impact its bioavailability if it were to be used in a biological context.

Result of Action

The result of Indium(I) iodide’s action is the successful progression of the organic reactions it catalyzes. By facilitating the breaking and forming of bonds, it enables the transformation of reactants into desired products .

Vorbereitungsmethoden

Indium(I) iodide can be synthesized through several methods:

Direct Reaction: Indium metal reacts with iodine or indium(III) iodide in a vacuum at temperatures ranging from 300°C to 400°C.

Industrial Production: A new method involves reacting indium metal with iodine at atmospheric pressure in a quartz apparatus at 400°C, followed by purification through distillation.

Analyse Chemischer Reaktionen

Indium(I) iodide undergoes various chemical reactions:

Oxidation: Indium(I) iodide can be oxidized to form indium(III) iodide.

Reduction: It acts as a reducing agent in organic reactions.

Substitution: Indium(I) iodide can participate in substitution reactions, forming different indium-containing complexes.

Common Reagents and Conditions: Typical reagents include iodine, indium(III) iodide, and mercury(II) iodide.

Vergleich Mit ähnlichen Verbindungen

Indium(I) iodide is compared with other metal iodides such as mercury(II) iodide, lead(II) iodide, and bismuth(III) iodide:

Mercury(II) Iodide: Unlike mercury(II) iodide, indium monoiodide is not poisonous.

Lead(II) Iodide: Indium(I) iodide does not have destructive solid-state phase changes, unlike lead(II) iodide.

Bismuth(III) Iodide: Indium(I) iodide does not tend to form polytypes, unlike bismuth(III) iodide.

Indium(I) iodide stands out due to its non-toxic nature, stability, and versatility in various applications.

Eigenschaften

CAS-Nummer |

13966-94-4 |

|---|---|

Molekularformel |

IIn |

Molekulargewicht |

241.722 g/mol |

IUPAC-Name |

indium(1+);iodide |

InChI |

InChI=1S/HI.In/h1H;/q;+1/p-1 |

InChI-Schlüssel |

FOVZCYAIUZHXGB-UHFFFAOYSA-M |

SMILES |

[In]I |

Kanonische SMILES |

[In+].[I-] |

Key on ui other cas no. |

13966-94-4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.